1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20393775
InChI: InChI=1S/C10H10BrFO2/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,14H,2-3H2,1H3
SMILES:
Molecular Formula: C10H10BrFO2
Molecular Weight: 261.09 g/mol

1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one

CAS No.:

Cat. No.: VC20393775

Molecular Formula: C10H10BrFO2

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one -

Specification

Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
IUPAC Name 1-(5-bromo-3-fluoro-2-hydroxyphenyl)butan-1-one
Standard InChI InChI=1S/C10H10BrFO2/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,14H,2-3H2,1H3
Standard InChI Key BXDXHQVNDJWZSV-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)C1=C(C(=CC(=C1)Br)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with bromine (position 5), fluorine (position 3), and hydroxyl (position 2) groups, linked to a four-carbon ketone chain. The IUPAC name, 1-(5-bromo-3-fluoro-2-hydroxyphenyl)butan-1-one, reflects this substitution pattern. Key structural features include:

  • Aromatic system: The phenyl ring’s electronic environment is altered by the bromine and fluorine atoms, which are meta to each other and ortho to the hydroxyl group.

  • Butanone side chain: The ketone group at position 1 of the butyl chain introduces polarity and potential sites for nucleophilic addition reactions .

The canonical SMILES representation, CCCC(=O)C1=C(C(=CC(=C1)Br)F)O\text{CCCC(=O)C1=C(C(=CC(=C1)Br)F)O}, encodes this arrangement .

Spectral and Physical Properties

Data from PubChem and ChemDiv provide insights into the compound’s properties :

PropertyValue
Molecular FormulaC10H10BrFO2\text{C}_{10}\text{H}_{10}\text{BrFO}_2
Molecular Weight261.09 g/mol
XLogP3 (Partition Coefficient)3.2 (predicted)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (ketone, hydroxyl, fluorine)
Rotatable Bond Count4 (butanone chain)

The compound’s melting point and boiling point remain uncharacterized in available literature, but analogs with similar structures typically exhibit melting points between 80–120°C and boiling points exceeding 250°C .

Synthetic Pathways

Conventional Synthesis

The synthesis of 1-(5-bromo-3-fluoro-2-hydroxyphenyl)butan-1-one involves multi-step reactions starting from substituted phenols. A representative pathway includes:

  • Halogenation: Bromination and fluorination of a precursor phenol (e.g., 2-hydroxy-5-bromo-3-fluorophenyl) using Br2\text{Br}_2 and Selectfluor\text{Selectfluor}, respectively, under acidic conditions .

  • Friedel-Crafts Acylation: Introduction of the butanone chain via reaction with butyryl chloride in the presence of AlCl3\text{AlCl}_3 .

The reaction equation can be summarized as:

C6H3BrF(OH)+CH3CH2CH2COClAlCl3C10H10BrFO2+HCl\text{C}_6\text{H}_3\text{BrF(OH)} + \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_{10}\text{H}_{10}\text{BrFO}_2 + \text{HCl}

Industrial-Scale Production

Industrial methods prioritize efficiency and yield:

  • Continuous flow reactors: Enhance reaction control and reduce byproduct formation .

  • Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel .

Reactivity and Functionalization

Key Reactions

The compound’s reactivity is dominated by its functional groups:

  • Hydroxyl group: Participates in etherification (e.g., methylation with CH3I/K2CO3\text{CH}_3\text{I}/\text{K}_2\text{CO}_3) and esterification .

  • Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols using NaBH4\text{NaBH}_4 .

  • Aromatic ring: Supports electrophilic substitution (e.g., nitration) at positions activated by electron-withdrawing groups .

Derivative Synthesis

Derivatives of this compound are explored for enhanced bioactivity:

  • Schiff bases: Condensation with amines yields imines, which are studied for antimicrobial properties .

  • Sulfonated derivatives: Sulfonation introduces sulfonic acid groups, improving water solubility for pharmaceutical formulations .

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for complex molecules:

  • Pharmaceutical intermediates: Used in synthesizing kinase inhibitors and antiviral agents .

  • Ligands in catalysis: Chelates transition metals (e.g., Pd, Cu) in cross-coupling reactions .

Material Science

  • Coordination polymers: Self-assembly with metal ions creates frameworks with applications in gas storage .

  • Photoresists: Halogenated aromatics enhance UV sensitivity in semiconductor lithography .

Comparison with Structural Analogs

A comparison with related compounds highlights unique features :

CompoundMolecular FormulaKey Differences
1-(5-Bromo-2-hydroxyphenyl)butan-1-oneC10H11BrO2\text{C}_{10}\text{H}_{11}\text{BrO}_2Lacks fluorine substitution
1-(3-Fluoro-2-hydroxyphenyl)butan-1-oneC10H11FO2\text{C}_{10}\text{H}_{11}\text{FO}_2Absence of bromine
1-(5-Chloro-3-fluoro-2-hydroxyphenyl)butan-1-oneC10H10ClFO2\text{C}_{10}\text{H}_{10}\text{ClFO}_2Chlorine instead of bromine

The bromine and fluorine atoms in 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one enhance its lipophilicity and metabolic stability compared to non-halogenated analogs .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Achieving precise halogen placement during synthesis requires optimized conditions .

  • Scalability: Industrial production demands cost-effective catalysts and solvents .

Research Opportunities

  • Drug discovery: Structure-activity relationship (SAR) studies to optimize bioactivity.

  • Green chemistry: Developing solvent-free or catalytic methods to reduce environmental impact .

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